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Compound of Interest

Compound Name: 2-Bromothiazole-5-carboxylic acid

Cat. No.: B126591

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
heterocyclic compound 2-Bromothiazole-5-carboxylic acid (CAS No. 54045-76-0). Due to the
limited availability of public experimental spectra, this document presents predicted
spectroscopic data alongside established principles of NMR, IR, and MS analysis for this class
of molecules. This guide is intended to support research, drug development, and quality control
activities where the characterization of this compound is essential.

Chemical Structure and Properties

o |[UPAC Name: 2-bromo-1,3-thiazole-5-carboxylic acid
e Molecular Formula: CaH2BrNO2S[1][2]

» Molecular Weight: 208.04 g/mol [1]

e Physical State: Solid[3]

e Melting Point: Approximately 182-184 °CJ[3]

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for 2-
Bromothiazole-5-carboxylic acid.
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'H NMR (Proton Nuclear Magnetic Resonance)

Predicted Chemical

Proton _ Multiplicity Notes
Shift (ppm)

The sole proton on the
thiazole ring is
expected to be
significantly
deshielded due to the
H-4 (thiazole ring) ~8.4 Singlet (s) electronegativity of the
adjacent sulfur and
nitrogen atoms, as
well as the electron-
withdrawing carboxylic

acid group.

The acidic proton of
the carboxylic acid
typically appears as a

-COOH >10 Broad Singlet (br s) broad signal at a high
chemical shift and is
exchangeable with
D20.

3C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy
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Predicted Chemical Shift

Carbon Notes
(ppm)
The carbonyl carbon of a
) ) carboxylic acid is
C=0 (Carboxylic Acid) ~165-175 o o
characteristically found in this
downfield region.[4]
The carbon atom bonded to
C-2 (Thiazole ring) ~145-155 bromine is expected to be
significantly deshielded.
] ] The CH carbon of the thiazole
C-4 (Thiazole ring) ~140-150 ]
ring.
) ) The carbon atom attached to
C-5 (Thiazole ring) ~120-130

the carboxylic acid group.

Functional Group

Expected )
Intensity Notes

Wavenumber (cm~1)

O-H (Carboxylic Acid)

This very broad band

is characteristic of the
2500-3300 Strong, Broad hydrogen-bonded O-H

stretch in a carboxylic

acid dimer.

C=0 (Carboxylic Acid)

The carbonyl stretch
1680-1710 Strong is a prominent and
sharp absorption.

Stretching vibration of

the carbon-nitrogen

C=N (Thiazole ring) 1500-1600 Medium o
double bond within the
thiazole ring.

) Carbon-bromine

C-Br 500-600 Medium-Strong

stretching vibration.
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MS (Mass Spectrometry)

m/z Interpretation Notes
The presence of a pair of
peaks with approximately
equal intensity (M and M+2) is

207/209 [M]* (Molecular lon) characteristic of a compound
containing one bromine atom
(due to the natural abundance
of 7°Br and ®1Br isotopes).
Loss of the carboxylic acid

162/164 [M-COOH]*
group.

128 [M-Br]* Loss of the bromine atom.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data
for a solid organic compound such as 2-Bromothiazole-5-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromothiazole-5-carboxylic
acid in a suitable deuterated solvent (e.g., DMSO-de or CDCIs) in an NMR tube. The choice
of solvent is critical, and DMSO-ds is often preferred for carboxylic acids to ensure solubility
and to observe the acidic proton.

 Instrumentation: The data should be acquired on a high-resolution NMR spectrometer,
typically operating at a frequency of 300 MHz or higher for *H NMR.

e 'H NMR Acquisition:

o Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a
good signal-to-noise ratio.

o Use a standard pulse sequence.
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o The spectral width should be set to cover the expected range of chemical shifts (typically
0-15 ppm).

e 13C NMR Acquisition:
o Acquire a one-dimensional proton-decoupled carbon spectrum.

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance and sensitivity of the 13C nucleus.

o The spectral width should be appropriate for the expected chemical shifts (typically 0-200
ppm).

» Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction. Chemical shifts should be referenced
to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of 2-Bromothiazole-5-carboxylic acid with approximately
100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until
a fine, homogeneous powder is obtained.

o Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
e Instrumentation: Use a Fourier-Transform Infrared spectrometer.
o Data Acquisition:

o Acquire a background spectrum of the empty sample compartment.

o Place the KBr pellet in the sample holder and acquire the sample spectrum.

o The spectrum is typically recorded over the range of 4000-400 cm™1,
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o Data Processing: The final spectrum is presented as transmittance or absorbance versus
wavenumber (cm~1).

Mass Spectrometry (MS)

o Sample Introduction and lonization:

o Introduce a dilute solution of 2-Bromothiazole-5-carboxylic acid into the mass
spectrometer.

o Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which
will likely produce the protonated molecule [M+H]* or the deprotonated molecule [M-H] .
Electron impact (El) ionization can also be used, which would generate the molecular ion
[M]* and more fragmentation.

 Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap)
is preferred for accurate mass measurements.

o Data Acquisition:
o Acquire a full scan mass spectrum to determine the molecular weight and isotopic pattern.

o Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to obtain
fragmentation data, which aids in structural elucidation.

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and
characteristic fragment ions. The isotopic pattern for bromine should be clearly visible.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of 2-Bromothiazole-5-carboxylic acid.
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A logical workflow for the spectroscopic analysis of 2-Bromothiazole-5-carboxylic acid.

This diagram outlines the process from sample preparation through to data acquisition and final
structural confirmation using multiple spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-Bromothiazole-5-carboxylic acid | C4H2BrNO2S | CID 2763210 - PubChem
[pubchem.ncbi.nim.nih.gov]

2. scbt.com [scbt.com]

3. sigmaaldrich.com [sigmaaldrich.com]

4. chem.libretexts.org [chem.libretexts.org]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b126591?utm_src=pdf-body-img
https://www.benchchem.com/product/b126591?utm_src=pdf-body
https://www.benchchem.com/product/b126591?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromothiazole-5-carboxylic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromothiazole-5-carboxylic-acid
https://www.scbt.com/p/2-bromothiazole-5-carboxylic-acid-54045-76-0
https://www.sigmaaldrich.com/HK/zh/product/chemscenellcpreferredpartner/ciah987ee032
https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/NMR%3A_Structural_Assignment/Interpreting_C-13_NMR_Spectra
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b126591?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromothiazole-5-carboxylic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b126591#2-bromothiazole-5-carboxylic-acid-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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